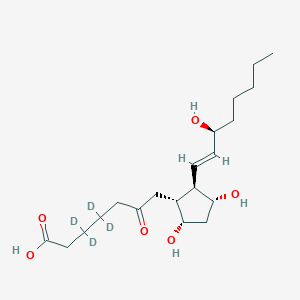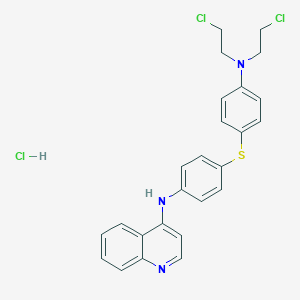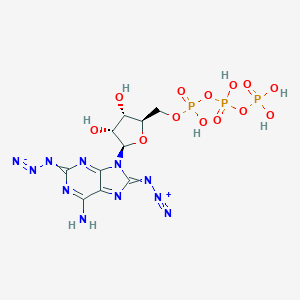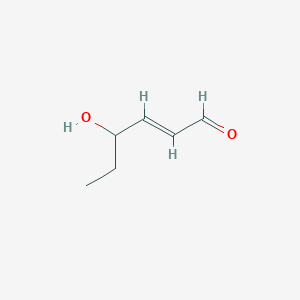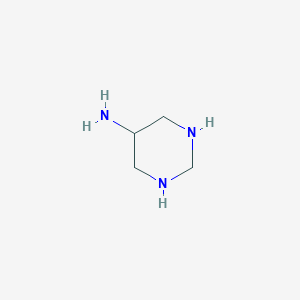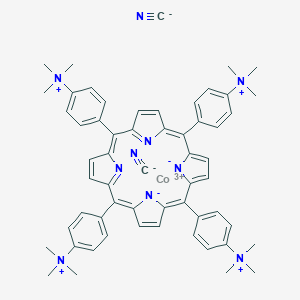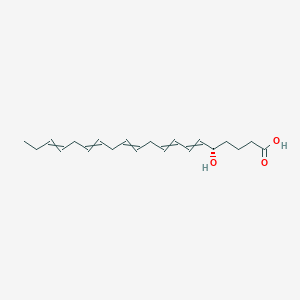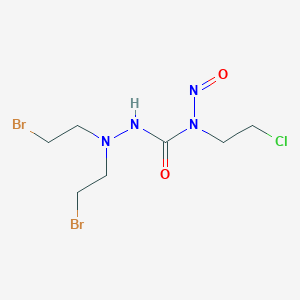
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the semicarbazide family, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the generation of reactive oxygen species (ROS) and the induction of DNA damage. ROS are known to cause oxidative stress, which can lead to DNA damage and cell death. The compound has also been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and inhibit cell growth in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, the compound has been found to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for cancer therapy. However, the compound has also been found to have toxic effects on normal cells, which can limit its clinical applications. In addition, the compound is relatively unstable and can decompose over time, which can affect its potency and reproducibility in experiments.
未来方向
Future research on 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide could focus on improving its stability and reducing its toxicity to normal cells. In addition, the compound could be further studied for its potential applications in combination therapy with other anti-cancer agents. Further studies could also explore the molecular mechanisms underlying its anti-inflammatory effects and its potential applications in other disease models.
合成方法
The synthesis of 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the reaction of 2-bromoethylamine hydrobromide with 2-chloroethyl isocyanate, followed by nitrosation with sodium nitrite and semi-carbazide hydrochloride. The product is obtained as a yellow crystalline solid and can be further purified by recrystallization.
科学研究应用
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been studied for its potential applications in cancer therapy. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells.
属性
CAS 编号 |
127146-24-1 |
|---|---|
分子式 |
C7H13Br2ClN4O2 |
分子量 |
380.46 g/mol |
IUPAC 名称 |
3-[bis(2-bromoethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Br2ClN4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
InChI 键 |
VKNRUZARYAUWFM-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NN(CCBr)CCBr)N=O |
规范 SMILES |
C(CCl)N(C(=O)NN(CCBr)CCBr)N=O |
其他 CAS 编号 |
127146-24-1 |
同义词 |
1,1-DBNCS 1,1-di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





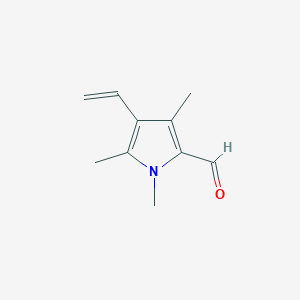
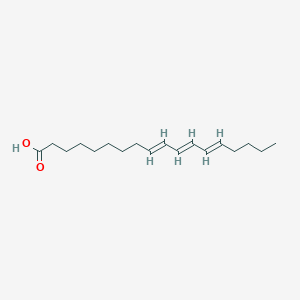

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
